AMG90903 Demonstrates Superior Potency Against AITC-Activated Human TRPA1 in Calcium Flux Assays Relative to TCEB Family Members
In CHO cells expressing human TRPA1, AMG90903 (AMG9090) inhibited AITC-induced intracellular calcium increase with an IC50 of 21 ± 0.6 nM, representing a 1.7-fold to 4.3-fold greater potency compared to the structurally related TCEB compounds AMG2504 (35 ± 29 nM), AMG7160 (51 ± 17 nM), and AMG5445 (91 ± 39 nM) [1].
| Evidence Dimension | Inhibition of AITC-induced intracellular calcium increase in CHO cells expressing human TRPA1 |
|---|---|
| Target Compound Data | IC50 = 21 ± 0.6 nM |
| Comparator Or Baseline | AMG2504 IC50 = 35 ± 29 nM; AMG7160 IC50 = 51 ± 17 nM; AMG5445 IC50 = 91 ± 39 nM |
| Quantified Difference | AMG90903 is 1.7-fold more potent than AMG2504, 2.4-fold more potent than AMG7160, and 4.3-fold more potent than AMG5445 |
| Conditions | CHO cells expressing human TRPA1; stimulation with 80 μM AITC; calcium influx measured via aequorin luminescence |
Why This Matters
Higher potency enables lower working concentrations, reducing potential off-target effects and conserving compound usage.
- [1] Klionsky L, Tamir R, Gao B, Wang W, Immke DC, Nishimura N, Gavva NR. Species-specific pharmacology of Trichloro(sulfanyl)ethyl benzamides as transient receptor potential ankyrin 1 (TRPA1) antagonists. Mol Pain. 2007 Dec 17;3:39. doi: 10.1186/1744-8069-3-39. View Source
